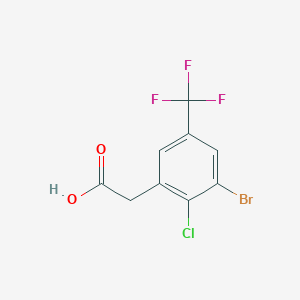
4-Methylpentanal-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentanal-d7 is a deuterated aldehyde with the molecular formula C6H5D7O and a molecular weight of 107.17 . This compound is primarily used in research settings, particularly in the field of proteomics . The presence of deuterium atoms makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
The synthesis of 4-Methylpentanal-d7 involves several steps. One common method includes the following steps :
Hydrogenation: 3-methyl-3-buten-1-ol is hydrogenated to produce 3-methyl-1-butanol.
Dehydration: The 3-methyl-1-butanol is then dehydrated to form 3-methyl-1-butene.
Hydroformylation: Finally, 3-methyl-1-butene undergoes hydroformylation to yield this compound.
Chemical Reactions Analysis
4-Methylpentanal-d7 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like lithium aluminum hydride . The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
4-Methylpentanal-d7 is widely used in scientific research, particularly in the following areas :
Chemistry: Used as a reference standard in NMR spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Used in the synthesis of bioactive substances and fragrance components.
Mechanism of Action
The mechanism of action of 4-Methylpentanal-d7 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural elucidation of complex molecules . In metabolic studies, it acts as a tracer, enabling the tracking of metabolic pathways and the identification of intermediates.
Comparison with Similar Compounds
4-Methylpentanal-d7 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterpart, 4-Methylpentanal . Similar compounds include:
4-Methylpentanal: The non-deuterated version, used in similar applications but lacks the distinct NMR signals provided by deuterium.
2-Methylpentanal: Another aldehyde with a similar structure but different positional isomerism.
3-Methylpentanal: Another positional isomer with different chemical properties.
These compounds share similar chemical properties but differ in their applications and the specificity provided by deuterium labeling.
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
107.20 g/mol |
IUPAC Name |
4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanal |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h5-6H,3-4H2,1-2H3/i1D3,2D3,6D |
InChI Key |
JGEGJYXHCFUMJF-NWOXSKRJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
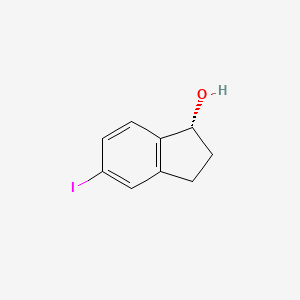
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
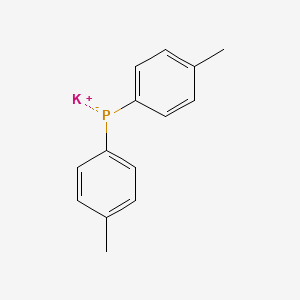
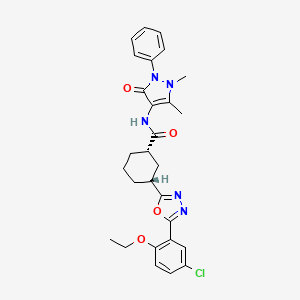
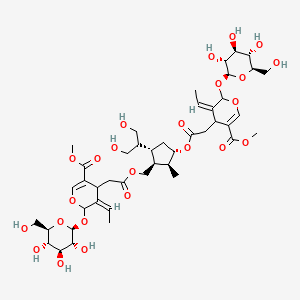

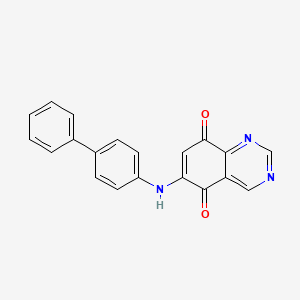
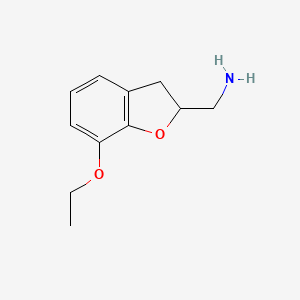
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
